beta-Inhibin (67-94)
Description
Beta-Inhibin (67-94) is a fragment of the inhibin protein, which is a dimeric protein consisting of an alpha subunit and two closely related beta subunits: βA and βB . It is a member of the transforming growth factor-beta family (TGF-beta) and serves as a marker of follicular growth, ovarian function, and spermatogenesis .
Synthesis Analysis
The complete synthesis of the C-terminal 28 residues segment 67-94 of human seminal plasma beta-Inhibin, called beta 2-Inhibin, has been reported . The Inhibin-like activity of the native 94 amino acids beta-Inhibin is compared to that of the synthetic replica of beta .Molecular Structure Analysis
The empirical formula of Beta-Inhibin (67-94) is C150H240N36O43S2 . It has a molecular weight of 3299.86 . The SMILES string representation of its structure is also provided .Chemical Reactions Analysis
The Inhibin-like activity of the native 94 amino acids beta-Inhibin is compared to that of the synthetic replica of beta . Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI) have been conducted .Physical And Chemical Properties Analysis
Beta-Inhibin (67-94) is a white powder . The recommended storage temperature is -20°C .Mechanism of Action
Inhibin acts on pituitary cells to regulate pituitary hormone secretion . It inhibits activin signaling and suppresses pituitary FSH production . Inhibin is one of the major reproductive hormones involved in the regulation of folliculogenesis and steroidogenesis . It also modulates biological processes in other organs through paracrine, autocrine, and/or endocrine mechanisms .
properties
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,12S,15S,18S,21S,24S,27S,30R,35R,38S,41S,44S,47S)-30-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-6,9,27,41,44-pentakis(4-aminobutyl)-21-[(2S)-butan-2-yl]-12-(2-carboxyethyl)-3-(carboxymethyl)-38-[(1R)-1-hydroxyethyl]-24-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaoxo-15,18-di(propan-2-yl)-32,33-dithia-1,4,7,10,13,16,19,22,25,28,36,39,42,45-tetradecazabicyclo[45.3.0]pentacontane-35-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H240N36O43S2/c1-14-81(10)117(158)143(221)174-101(67-85-37-18-17-19-38-85)135(213)165-93(43-24-31-61-153)126(204)161-92(42-23-30-60-152)127(205)167-98(53-56-112(192)193)133(211)173-104(70-115(198)199)136(214)178-108-76-230-231-77-109(141(219)176-107(75-188)139(217)181-118(78(4)5)145(223)177-106(74-187)138(216)168-99(54-57-113(194)195)132(210)172-103(69-87-72-159-90-40-21-20-39-89(87)90)124(202)160-73-111(191)180-122(150(228)229)83(12)16-3)179-148(226)123(84(13)189)185-134(212)97(47-28-35-65-157)164-128(206)96(46-27-34-64-156)169-142(220)110-48-36-66-186(110)149(227)105(71-116(200)201)175-130(208)95(45-26-33-63-155)162-125(203)91(41-22-29-59-151)163-131(209)100(55-58-114(196)197)170-144(222)119(79(6)7)182-146(224)120(80(8)9)183-147(225)121(82(11)15-2)184-137(215)102(68-86-49-51-88(190)52-50-86)171-129(207)94(166-140(108)218)44-25-32-62-154/h17-21,37-40,49-52,72,78-84,91-110,117-123,159,187-190H,14-16,22-36,41-48,53-71,73-77,151-158H2,1-13H3,(H,160,202)(H,161,204)(H,162,203)(H,163,209)(H,164,206)(H,165,213)(H,166,218)(H,167,205)(H,168,216)(H,169,220)(H,170,222)(H,171,207)(H,172,210)(H,173,211)(H,174,221)(H,175,208)(H,176,219)(H,177,223)(H,178,214)(H,179,226)(H,180,191)(H,181,217)(H,182,224)(H,183,225)(H,184,215)(H,185,212)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)/t81-,82-,83-,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,117-,118-,119-,120-,121-,122-,123-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCPILCNRYHNN-BLKMXGSCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(C(C)CC)C(=O)O)C(C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)[C@@H](C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H240N36O43S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3299.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Inhibin (67-94) | |
CAS RN |
96182-95-5 | |
Record name | Beta-inhibin (67-94) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096182955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inhibin β-subunit fragment 67-94, human | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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